6-(2-氟苯基)吡啶-3-胺

概述

描述

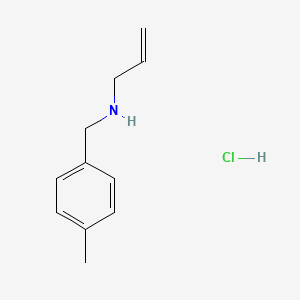

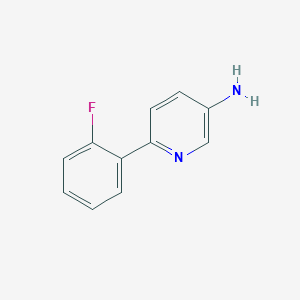

6-(2-Fluorophenyl)pyridin-3-amine is an organic compound that belongs to the class of organic compounds known as imidazopyrazines . These are organic heteropolycyclic compounds containing a pyrazine ring fused to an imidazole ring . The molecular formula of this compound is C5H5FN2 .

Synthesis Analysis

The synthesis of 6-(2-Fluorophenyl)pyridin-3-amine and similar compounds often involves palladium-catalyzed Suzuki cross-coupling reactions . In one study, 5-bromo-2-methylpyridin-3-amine was used as a starting material, and the reaction was carried out under room temperature conditions with ethanol as the reaction medium .Molecular Structure Analysis

The molecular structure of 6-(2-Fluorophenyl)pyridin-3-amine can be analyzed using density functional theory (DFT) methods . The frontier molecular orbitals analysis, reactivity indices, molecular electrostatic potential, and dipole measurements can provide insights into the possible reaction pathways and physicochemical properties of the compound .科学研究应用

材料科学应用

聚合催化剂: Zhang 等人 (2021) 的研究探讨了氟化空间位阻单核和双核 2-亚氨基吡啶基镍卤化物的合成,展示了它们作为乙烯聚合催化剂的效用。将氟苯基基团引入配体骨架会显著影响催化性能和聚乙烯产物的支化含量,表明氟苯基-吡啶-3-胺衍生物在材料科学和聚合工艺中的潜力 (Zhang 等人,2021)。

化学和光物理性质

光学性质: Palion-Gazda 等人 (2019) 对具有给电子氨基基团的三杂环体系(包括与 6-(2-氟苯基)吡啶-3-胺相关的结构)进行了研究,考察了它们的热、氧化还原、紫外-可见吸收和发射性质。这项研究强调了结构改性对这类化合物光学性质的影响,表明它们在开发高效的发射体和理解溶剂依赖性荧光性质方面具有适用性 (Palion-Gazda 等人,2019)。

药学和生物医学研究

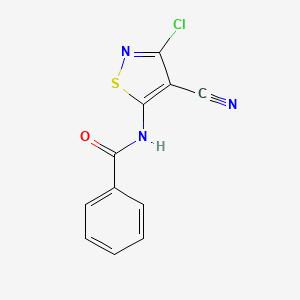

抗癌剂: Vinayak 等人 (2017) 合成了 5-[5-(氯甲基)-1, 3, 4-恶二唑-2-基]-2-(4-氟苯基)-吡啶的新型胺衍生物,并筛选了它们的体外抗癌活性。虽然这项研究涉及与 6-(2-氟苯基)吡啶-3-胺结构相关的化合物,但它展示了该化合物作为开发新型抗癌剂的潜在骨架,对多种人类癌细胞系表现出显著的细胞毒性 (Vinayak 等人,2017)。

安全和危害

The safety data sheet for a similar compound, 6-(4-Fluorophenyl)-2-pyridinecarboxaldehyde, indicates that it is harmful if swallowed, causes skin irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

未来方向

The synthesis of 6-(2-Fluorophenyl)pyridin-3-amine and similar compounds could be further optimized and expanded . For instance, the use of other catalysts or reaction conditions could potentially improve the yield or selectivity of the reaction . Additionally, the biological activities of these compounds could be further investigated for potential applications in medicinal chemistry .

作用机制

Target of Action

The primary target of 6-(2-Fluorophenyl)pyridin-3-amine is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and growth. By interacting with this target, the compound can potentially influence cell proliferation and growth.

Mode of Action

It is known to interact with its target, cdk2 . The interaction between the compound and CDK2 could lead to changes in the activity of the kinase, potentially affecting the progression of the cell cycle and influencing cell growth and division.

属性

IUPAC Name |

6-(2-fluorophenyl)pyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2/c12-10-4-2-1-3-9(10)11-6-5-8(13)7-14-11/h1-7H,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWCTWWKRVPOZFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=C(C=C2)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2-Fluorophenyl)pyridin-3-amine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Spiro[azetidine-3,3'-indolin]-2'-one](/img/structure/B3106772.png)

![2-[2-(Benzyloxy)ethyl]piperidine](/img/structure/B3106774.png)

![1-[2-(1H-indol-3-yl)ethyl]-3-propylurea](/img/structure/B3106775.png)

![4-[(Propylamino)methyl]phenol](/img/structure/B3106784.png)